molecular formula C9H8Cl3NO2 B13791137 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate CAS No. 6935-06-4

2,4,5-Trichlorophenyl-N,N-dimethyl carbamate

Cat. No.: B13791137
CAS No.: 6935-06-4
M. Wt: 268.5 g/mol
InChI Key: VCSDFCWFZZFAEC-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.524 g/mol . It is a derivative of carbamate, characterized by the presence of three chlorine atoms on the phenyl ring and a dimethyl carbamate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate typically involves the reaction of 2,4,5-trichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl-N,N-dimethyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trichlorophenyl-N,N-dimethyl carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on enzyme activity and cellular processes.

    Medicine: Investigated for potential therapeutic uses, including as an insecticide and antimicrobial agent.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, which can result in paralysis and death .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichlorophenyl-N-methyl carbamate
  • 2,4,5-Trichlorophenyl-N,N-diethyl carbamate
  • 2,4,5-Trichlorophenyl-N-ethyl-N-methyl carbamate

Comparison

Compared to its similar compounds, 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is unique due to its specific substitution pattern and the presence of the dimethyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

6935-06-4

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H8Cl3NO2/c1-13(2)9(14)15-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3

InChI Key

VCSDFCWFZZFAEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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